2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC14779913
Molecular Formula: C14H14N4O2S3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N4O2S3 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H14N4O2S3/c1-7-3-9-12(20)16-10(17-13(9)22-7)5-21-6-11(19)18-14-15-4-8(2)23-14/h3-4H,5-6H2,1-2H3,(H,15,18,19)(H,16,17,20) |
| Standard InChI Key | QAGYWKNQUVADTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC=C(S3)C |
Introduction
Synthesis Methods
The synthesis of compounds in this class typically involves multi-step organic synthesis techniques. These methods allow for precise control over the functionalization of the compound, often starting with the thieno[2,3-d]pyrimidine core and adding the sulfanyl and acetamide functionalities through subsequent reactions.
Potential Applications
Given the structural similarities to other thieno[2,3-d]pyrimidine derivatives, potential applications could include:
-
Pharmaceuticals: As inhibitors of kinases involved in inflammatory pathways.
-
Antimicrobial Agents: Some thieno[2,3-d]pyrimidine derivatives have shown antibacterial and antimycobacterial activity .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1H-1,2,4-triazol-1-ylmethyl)phenylacetamide | Contains triazole and phenylacetamide | Potential kinase inhibitor |
| 6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Similar thieno structure without triazole | Antimicrobial properties |
| N-[4-(hydroxy(diphenyl)methyl)triazol-1-yl]phenylacetamide | Contains diphenyl instead of methylthieno | Modulates inflammatory responses |
| 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Thieno[2,3-d]pyrimidine with benzothiazole | Potential IRAK inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume